molecular formula C15H16BrNO4S B2594828 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one CAS No. 950280-95-2

3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one

Cat. No.: B2594828
CAS No.: 950280-95-2
M. Wt: 386.26
InChI Key: RMLZFVNIWZETLZ-UHFFFAOYSA-N
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Description

3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of an azepane-1-sulfonyl group and a bromine atom attached to the chromen-2-one core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Bromination: The chromen-2-one core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Introduction of the Azepane-1-sulfonyl Group: The final step involves the introduction of the azepane-1-sulfonyl group. This can be achieved by reacting the brominated chromen-2-one with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The chromen-2-one core can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Typical conditions involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are typically used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted chromen-2-one derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the chromen-2-one core.

    Coupling Reactions: Products include more complex molecules formed through the coupling of the chromen-2-one core with other aromatic or aliphatic groups.

Scientific Research Applications

3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The azepane-1-sulfonyl group and the bromine atom play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepane-1-sulfonyl)-benzoic acid
  • 3-(azepane-1-sulfonyl)-4-chloro-benzoic acid
  • 3-(azepane-1-sulfonyl)-phenylamine

Uniqueness

3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one is unique due to the presence of both the azepane-1-sulfonyl group and the bromine atom on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-6-bromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLZFVNIWZETLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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